Modulation of CNS Multiparameter Optimization (MPO) Desirability via Piperazine vs. Piperidine Substitution
For CNS-targeted programs, the choice between piperazine and piperidine at the 4-position of the 6-fluoro-quinoline-3-carbonitrile core is critical. The target compound (piperazine) exhibits a predicted tPSA of 174.65 Ų [1]. This exceeds the typical threshold for oral CNS drugs (tPSA < 90 Ų), suggesting a pharmacokinetic profile favoring peripheral restriction or active transport, in contrast to the corresponding piperidine analog (e.g., the core reported by Bewley et al.) which was explicitly optimized for high CNS penetration (rat brain:plasma Kp = 5.3, Kp,uu = 2.4) and a lower tPSA [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and CNS Exposure |
|---|---|
| Target Compound Data | tPSA = 174.65 Ų (predicted, ZINC12); CNS penetration data not available. |
| Comparator Or Baseline | 6-Fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core: optimized derivatives achieved rat brain:plasma Kp = 5.3, Kp,uu = 2.4. |
| Quantified Difference | tPSA differential > 120 Ų; qualitative difference in CNS penetration (CNS-restricted vs. CNS-penetrant core). |
| Conditions | In silico prediction (ZINC12) vs. in vivo rat pharmacokinetic study (Bewley et al., 2017). |
Why This Matters
This differentiation enables purchasers to select the correct core for peripheral versus CNS drug discovery programs, avoiding costly lead optimization failures due to poor brain exposure.
- [1] ZINC12. ZINC36533013 – 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile. Predicted Physicochemical Properties. Available at: http://zinc12.docking.org/substance/36533013. View Source
- [2] Bewley, B. R., et al. (2017) 'Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core', Bioorganic & Medicinal Chemistry Letters, 27(18), pp. 4274–4279. doi: 10.1016/j.bmcl.2017.08.043. View Source
